Trimethylselenonium iodide chemical properties
Trimethylselenonium iodide chemical properties
An In-depth Technical Guide to the Chemical Properties of Trimethylselenonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylselenonium Iodide ((CH₃)₃SeI), often abbreviated as TMSeI, is an organoselenium compound of significant interest in biological and chemical research. As the trimethylselenonium ((CH₃)₃Se⁺ or TMSe⁺) cation paired with an iodide anion, it represents a key urinary metabolite of selenium, playing a role in the element's detoxification and excretion pathways[1][2]. Understanding its chemical and physical properties is crucial for researchers studying selenium metabolism, developing analytical standards, and for professionals in drug development exploring selenium-containing compounds. This guide provides a comprehensive overview of the core chemical properties, synthesis protocols, and analytical characterization of high-purity trimethylselenonium iodide.
Core Chemical and Physical Properties
Trimethylselenonium iodide is a salt consisting of a positively charged selenium center bonded to three methyl groups and an iodide counter-ion. High-purity TMSeI has been described as a white solid[3]. The compound is stable when dissolved in water[3].
Table 1: General and Physical Properties of Trimethylselenonium Iodide
| Property | Value | Source |
| CAS Number | 7362-34-7 | [4] |
| Molecular Formula | C₃H₉ISe | [4] |
| Molecular Weight | 250.98 g/mol | [4] |
| Appearance | White solid | [3] |
| Decomposition Point | 157.7 °C | [3] |
| Enthalpy of Decomposition | 100.7 kJ/mol | [3] |
Table 2: Crystallographic Data for Trimethylselenonium Iodide
The crystal structure of trimethylselenonium iodide has been determined by X-ray crystallography.
| Parameter | Value | Source |
| Crystal System | Orthorhombic | [3] |
| Space Group | Pnma | [3] |
| Cell Dimensions | a = 14.078 Å, b = 8.000 Å, c = 6.177 Å | [3] |
| Bond Distance (C-Se) | 1.946 Å and 1.962 Å | [3] |
| Bond Distance (Se···I) | 3.776 Å | [3] |
| Bond Angle (C-Se-C) | 98.5° (mean) | [3] |
Spectroscopic and Spectrometric Characterization
The identity and purity of synthesized TMSeI are confirmed using a suite of analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum of TMSeI is characterized by a distinct singlet at a chemical shift of 2.76 ppm.[3] This single peak confirms that all nine protons across the three methyl groups are chemically equivalent, which is consistent with the symmetrical structure of the trimethylselenonium cation.[3]
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Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum provides evidence for the key functional groups within the molecule.
Table 3: Key FTIR Absorption Bands for Trimethylselenonium Iodide
| Wavenumber (cm⁻¹) | Assignment | Source |
| 2988 and 3005 | C-H stretching vibration of –CH₃ groups | [3] |
| 1412, 1300, 1265 | C-H bending vibrations | [3] |
| 988 | C-Se rocking mode (proposed) | [3] |
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Electrospray Ionization-Mass Spectrometry (ESI-MS) : ESI-MS analysis, particularly in positive ion mode, is used to confirm the mass of the trimethylselenonium cation, (CH₃)₃Se⁺. The resulting mass spectrum shows a characteristic pattern of peaks corresponding to the various natural isotopes of selenium, confirming the elemental composition.[3]
Synthesis, Stability, and Decomposition
Experimental Protocols
Two primary methods for the synthesis of trimethylselenonium iodide are cited in the literature, one for producing high-purity standards and another for creating radiolabeled versions for metabolic studies.
Protocol 1: Synthesis of High-Purity Trimethylselenonium Iodide
This method is adapted from the synthesis of high-purity (99.8% ± 1.1%) TMSeI from dimethyl selenide (B1212193) and methyl iodide.[3]
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Reaction Setup : In a sealed reaction vessel, add dimethyl selenide. Cool the vessel to a low temperature (e.g., in an ice bath or cryostat) to control the exothermic reaction.
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Addition of Reactant : Slowly add an excess of methyl iodide to the cooled dimethyl selenide with continuous stirring. Due to the low boiling points of the reactants (methyl iodide: 42.5 °C; dimethyl selenide: 57-58 °C), it is critical to maintain a low temperature and a closed system to prevent evaporation.
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Reaction : Allow the mixture to react for several hours with stirring. The reaction is a nucleophilic substitution (Sₙ2) where the selenium atom of dimethyl selenide attacks the methyl group of methyl iodide.
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Precipitation : As the reaction proceeds, trimethylselenonium iodide will precipitate from the solution as a solid.
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Isolation and Purification :
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Filter the resulting solid product from the reaction mixture.
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Wash the solid multiple times with a non-polar solvent like n-hexane to remove any unreacted starting materials.
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Dry the final product under a vacuum to yield high-purity, solid trimethylselenonium iodide.
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Protocol 2: Synthesis of [⁷⁵Se]Trimethylselenonium Iodide
This method is used for preparing radiolabeled TMSeI from [⁷⁵Se]selenocystine for use in tracer studies.[5][6]
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Reduction : The starting material, [⁷⁵Se]selenocystine, is reduced to [⁷⁵Se]selenocysteine using a reducing agent such as sodium borohydride.[5][6]
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First Methylation : The resulting [⁷⁵Se]selenocysteine is reacted with methyl iodide to form [⁷⁵Se]Se-methyl-selenocysteine.[5][6]
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Second Methylation & Elimination : This intermediate is then treated with methyl iodide in a formic acid solution. This forms a Se-dimethyl-selenocysteine selenonium iodide intermediate.[5][6]
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Final Reaction : Over several days, this intermediate spontaneously undergoes elimination to produce alanine (B10760859) and [⁷⁵Se]dimethyl selenide. The in-situ generated [⁷⁵Se]dimethyl selenide then reacts with the excess methyl iodide to yield the final [⁷⁵Se]trimethylselenonium iodide product in high yield (>90%).[5][6]
Chemical Stability and Thermal Decomposition
Trimethylselenonium iodide exhibits notable stability. Studies have shown that when dissolved in water, the Se-C bonds are not broken even after 2.5 hours of strong UV irradiation (300 nm).[3] However, the compound undergoes thermal decomposition at 157.7 °C.[3] The decomposition is believed to proceed via the reverse of its synthesis reaction, yielding gaseous dimethyl selenide and methyl iodide, which accounts for the characteristic odor observed upon heating.[3]
Visualized Workflows and Pathways
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for synthesizing and verifying the purity and identity of trimethylselenonium iodide.
Caption: Workflow for TMSeI synthesis and analytical verification.
Selenium Metabolism and Detoxification Pathway
The formation of the trimethylselenonium ion is a primary detoxification pathway for selenium in humans. This process involves the sequential methylation of a central selenium metabolite, hydrogen selenide (H₂Se).
Caption: Metabolic pathway for selenium detoxification via methylation.
Thermal Decomposition of Trimethylselenonium Iodide
The thermal breakdown of TMSeI is a retro-synthesis reaction, yielding its volatile precursors.
Caption: Thermal decomposition of solid trimethylselenonium iodide.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of trimethylselenonium ion in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trimethylselenonium iodide | C3H9ISe | CID 3014561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of [75Se]trimethylselenonium iodide from [75Se]selenocystine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of (/sup 75/Se)trimethylselenonium iodide from (/sup 75/Se)selenocystine (Journal Article) | OSTI.GOV [osti.gov]
